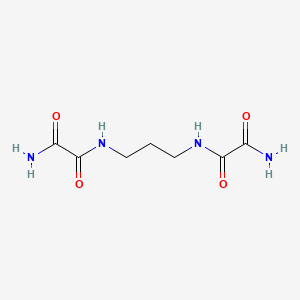
N~1~,N~1'~-(Propane-1,3-diyl)diethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1’~-(Propane-1,3-diyl)diethanediamide: is a chemical compound that belongs to the class of diamides It is characterized by the presence of two ethanediamide groups connected by a propane-1,3-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1’~-(Propane-1,3-diyl)diethanediamide typically involves the reaction of propane-1,3-diamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product.
Industrial Production Methods: In an industrial setting, the production of N1,N~1’~-(Propane-1,3-diyl)diethanediamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N1,N~1’~-(Propane-1,3-diyl)diethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The ethanediamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Substituted ethanediamides.
Scientific Research Applications
Chemistry: N1,N~1’~-(Propane-1,3-diyl)diethanediamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of polymers and other functional materials.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: N1,N~1’~-(Propane-1,3-diyl)diethanediamide is employed in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N1,N~1’~-(Propane-1,3-diyl)diethanediamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
- N,N’-Bis(3-aminopropyl)propane-1,3-diamine
- N,N’-Dimethyl-1,3-propanediamine
- 1,3-Propanediamine
Comparison: N1,N~1’~-(Propane-1,3-diyl)diethanediamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
61273-24-3 |
|---|---|
Molecular Formula |
C7H12N4O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
N'-[3-(oxamoylamino)propyl]oxamide |
InChI |
InChI=1S/C7H12N4O4/c8-4(12)6(14)10-2-1-3-11-7(15)5(9)13/h1-3H2,(H2,8,12)(H2,9,13)(H,10,14)(H,11,15) |
InChI Key |
VDNLMOXCKVYTBN-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)C(=O)N)CNC(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)
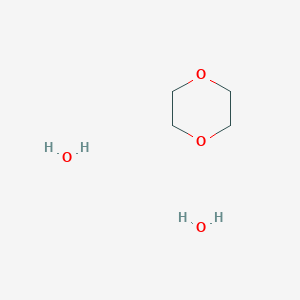

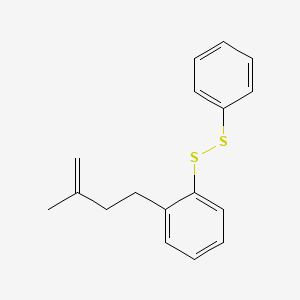
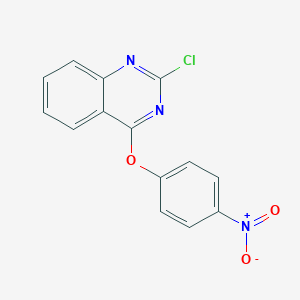

![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)
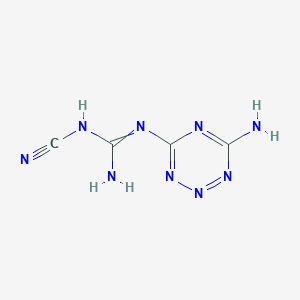
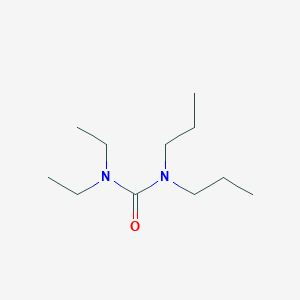

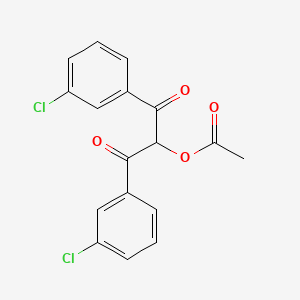
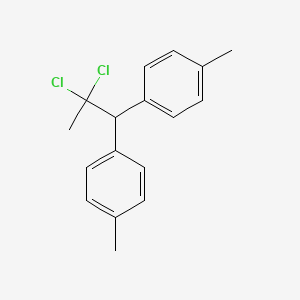
![4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14597586.png)
